Stearic acid calcium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stearic acid calcium salt, also known as calcium stearate, is a carboxylate salt of calcium. It is classified as a calcium soap and is widely used in various industries due to its unique properties. This compound appears as a white to yellowish-white powder and is known for its low solubility in water but high solubility in oils and other organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium stearate is typically produced by heating stearic acid with calcium oxide. The reaction can be represented as follows: [ 2 \text{C}{17}\text{H}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ] In this process, stearic acid and calcium oxide are mixed in a reactor under controlled temperature and pressure conditions. The mixture reacts to form calcium stearate and water through a saponification process .

Industrial Production Methods:

Pre-treatment of Raw Materials: Stearic acid is purified to remove impurities, and calcium oxide is processed to a fine powder for better reactivity.

Mixing: The stearic acid and calcium oxide are mixed in a reactor.

Reaction: The mixture reacts to form calcium stearate and water.

Filtration & Separation: The formed calcium stearate is separated from the reaction mixture using filtration or centrifugation.

Drying: The separated compound is dried to eliminate any remaining moisture.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium stearate undergoes various chemical reactions, including:

Saponification: The reaction with acids to form stearic acid and calcium salts.

Thermal Decomposition: At high temperatures, it decomposes to form calcium oxide and hydrocarbons.

Common Reagents and Conditions:

Acids: Reacts with strong acids to form stearic acid.

Heat: Decomposes at high temperatures to form calcium oxide and hydrocarbons.

Major Products Formed:

Stearic Acid: Formed when reacting with strong acids.

Calcium Oxide and Hydrocarbons: Formed during thermal decomposition.

Applications De Recherche Scientifique

Calcium stearate has a wide range of applications in scientific research and industry:

Chemistry: Used as a stabilizer and release agent in the production of polymers such as PVC.

Biology: Acts as a lubricant in the dry drawing method of wire production.

Medicine: Used as a flow agent in the production of tablets.

Industry: Serves as a waterproofing agent for fabrics, a lubricant in pencils and crayons, and a flow agent in candies .

Mécanisme D'action

Calcium stearate exerts its effects through several mechanisms:

Lubrication: Reduces friction and improves the flow of materials, particularly in polymer processing.

Stabilization: Acts as a stabilizer in various polymer systems, mitigating degradation processes such as thermal and UV-induced degradation.

Dispersing Agent: Improves the uniformity and quality of rubber compounds by acting as a dispersing agent for fillers and pigments.

Comparaison Avec Des Composés Similaires

Calcium stearate is often compared with other metallic stearates such as:

Magnesium Stearate: Similar in function but used more in pharmaceuticals as a lubricant.

Zinc Stearate: Used in the rubber and plastics industries as a release agent and lubricant.

Aluminum Stearate: Used in the cosmetics industry as a thickening agent

Uniqueness: Calcium stearate is unique due to its low toxicity, ease of production, and versatility in applications across various industries .

Propriétés

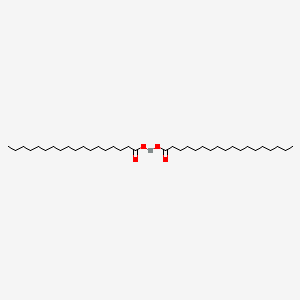

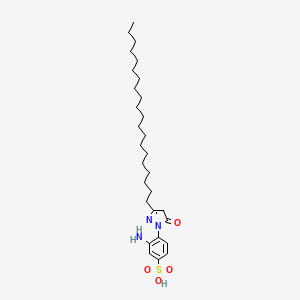

Formule moléculaire |

C36H70CaO4 |

|---|---|

Poids moléculaire |

607.0 g/mol |

Nom IUPAC |

calcium;octadecanoate |

InChI |

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |

Clé InChI |

CJZGTCYPCWQAJB-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)

![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)

![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)

![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)

![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)